molecular formula C12H13BrN2O B2982309 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1h-pyrrolo[2,3-c]pyridine CAS No. 956003-68-2

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1h-pyrrolo[2,3-c]pyridine

Cat. No.: B2982309
CAS No.: 956003-68-2
M. Wt: 281.153
InChI Key: PVTNLAGWWZZBMQ-UHFFFAOYSA-N
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Description

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1h-pyrrolo[2,3-c]pyridine is a brominated fused heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure incorporates a pyrrolo[2,3-c]pyridine core, which is a privileged scaffold in the design of bioactive molecules due to its similarity to purine bases found in natural nucleotides . The bromine atom at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships. The tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom is a common motif used to modulate the molecule's physicochemical properties, including solubility and metabolic stability. Compounds featuring the 1h-pyrrolo[2,3-b]pyridine and related structures have demonstrated significant potential in the development of therapeutics for various disorders, with research highlighting their application in creating kinase inhibitors . This specific bromo-derivative is therefore a critical intermediate for researchers synthesizing targeted libraries for biological screening, particularly in projects aimed at oncology and other disease areas mediated by specific enzyme families. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-1-(oxan-4-yl)pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-11-8-15(9-2-5-16-6-3-9)12-7-14-4-1-10(11)12/h1,4,7-9H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTNLAGWWZZBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C3=C2C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives .

Scientific Research Applications

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-c]pyridine core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Position 1 Substituent Position 3 Substituent Key References
Target Compound Tetrahydro-2H-pyran-4-yl Bromine
3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Phenylsulfonyl Bromine
3-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine 4-Methoxyphenyl Bromine
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Hydrogen Pyridin-3-ylethynyl
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Methyl Bromine
Key Observations:

Position 1 Substituents: The tetrahydro-2H-pyran-4-yl group in the target compound improves aqueous solubility compared to hydrophobic groups like phenylsulfonyl or methyl .

Position 3 Substituents :

  • Bromine facilitates cross-coupling reactions, as demonstrated in the synthesis of ethynyl- or boronic ester-substituted analogs (e.g., 20b, 20c in ) .
  • Thiazole or imidazole substituents (e.g., T1, T2 in ) enhance cytotoxic activity in cancer cell lines, suggesting that bulkier groups at position 3 may improve therapeutic efficacy .

Physicochemical Properties

Property Target Compound 3-Bromo-1H-pyrrolo[2,3-c]pyridine 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Molecular Weight ~312.16 (estimated) 197.03 351.23
Solubility Moderate (polar group) Low Low (hydrophobic sulfonyl)
Synthetic Flexibility High (bromine for coupling) High Moderate

Biological Activity

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 956003-68-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

PropertyValue
Molecular FormulaC12H13BrN2O
Molar Mass281.15 g/mol
IUPAC Name3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine
Synonyms3-bromo-1-(oxan-4-yl)pyrrolo[2,3-c]pyridine

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. In vitro assays demonstrated that derivatives of pyrrolo[2,3-c]pyridine exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications to the compound's structure can enhance its efficacy against drug-resistant strains. A specific study noted that structural alterations led to a marked increase in potency with an EC50 value of 0.064 μM for a related derivative, indicating a promising lead for further development in malaria treatment .

Anticancer Properties

The biological framework of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine also suggests potential anticancer activity. Compounds in this class have been evaluated for their inhibitory effects on various cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116, showcasing their potential as anticancer agents .

Structure-Activity Relationships (SAR)

The effectiveness of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine can be attributed to its unique structure. The presence of the bromine atom and the tetrahydropyran ring significantly influences its biological activity:

  • Bromine Substitution : The bromine at position 3 is crucial for enhancing lipophilicity and improving membrane permeability.
  • Tetrahydropyran Ring : This moiety contributes to the overall stability and bioavailability of the compound.

Study on Antiparasitic Efficacy

A comprehensive study focused on evaluating the antiparasitic efficacy of various pyrrolo[2,3-c]pyridines against Plasmodium falciparum strains resistant to common treatments. The study found that certain modifications to the pyrrolopyridine scaffold resulted in compounds with improved efficacy and reduced toxicity profiles compared to traditional antimalarials .

Anticancer Screening

Another significant investigation assessed the anticancer properties of several derivatives of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine against multiple cancer cell lines. Results indicated that some compounds exhibited selective cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine?

  • Methodological Answer : A common approach involves functionalizing the pyrrolo-pyridine core via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the tetrahydro-2H-pyran-4-yl group. Bromination at the 3-position is typically achieved using N-bromosuccinimide (NBS) under controlled conditions. Purification via silica gel chromatography is critical to isolate intermediates, as demonstrated in analogous pyrrolo-pyridine syntheses with yields ranging from 36% to 75% .

Q. How is structural confirmation and purity assessment performed for this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent orientation. High-performance liquid chromatography (HPLC) with UV detection (>97% purity thresholds) and mass spectrometry (MS) validate molecular weight and purity. For example, purity standards >98% (GC/HPLC) are commonly reported for related brominated pyrrolo-pyridines .

Advanced Research Questions

Q. What strategies improve regioselectivity during bromination of the pyrrolo[2,3-c]pyridine scaffold?

  • Methodological Answer : Regioselective bromination at the 3-position can be influenced by electronic and steric effects. Directed metalation or use of Lewis acids (e.g., FeCl₃) may enhance selectivity. Computational modeling (DFT studies) of electron density distribution aids in predicting reactive sites. Evidence from analogous compounds shows that substituents on the pyran ring can modulate bromination outcomes .

Q. How are structure-activity relationships (SAR) optimized for kinase inhibition using this scaffold?

  • Methodological Answer : Key modifications include:

  • Position 3 : Bromine acts as a leaving group for subsequent cross-coupling to introduce pharmacophores (e.g., aryl/heteroaryl groups).
  • Tetrahydro-2H-pyran-4-yl group : Enhances solubility and binding to hydrophobic kinase pockets.
  • 5-Position : Functionalization (e.g., nitro or amine groups) improves potency, as seen in FGFR inhibitors where IC₅₀ values reached 7–25 nM .
  • In vitro assays (e.g., kinase inhibition, cell proliferation) and molecular docking validate SAR hypotheses .

Q. How can low yields in palladium-catalyzed cross-coupling reactions involving this compound be addressed?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ or XPhos with Buchwald ligands), adjust solvent polarity (THF/DMF mixtures), and control reaction temperature (80–110°C). Pre-activation of boronates (e.g., pinacol ester hydrolysis) or microwave-assisted synthesis may enhance efficiency. Yields for analogous reactions improved from 37% to >75% with these adjustments .

Data Contradiction and Resolution

Q. How to resolve conflicting biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from off-target effects or assay conditions (e.g., ATP concentration in kinase assays). Strategies include:

  • Orthogonal assays : Confirm activity using biochemical (e.g., ELISA) and cellular (e.g., Western blot for phosphorylated targets) methods.
  • Proteome-wide profiling : Assess selectivity via kinome-wide screens to rule out non-specific binding.
  • Structural analogs : Test derivatives with modified substituents to isolate critical interactions, as demonstrated in FGFR inhibitor studies .

Methodological Tables

Key Functionalization Strategies Impact on Activity Reference
Bromine at 3-positionEnables Suzuki coupling for diversification
Tetrahydro-2H-pyran-4-yl groupEnhances solubility and target engagement
Nitro/amine substitution at 5-positionBoosts kinase inhibition potency
Common Analytical Techniques Purpose
¹H/¹³C NMRRegiochemical confirmation
HPLC-MSPurity and molecular weight validation
X-ray crystallographyAbsolute configuration determination

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